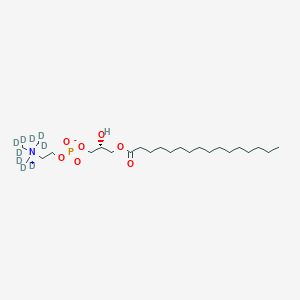

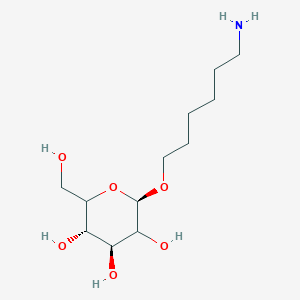

6-Aminohexyl beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Aminohexyl beta-D-glucopyranoside is a compound of interest in the field of carbohydrate chemistry, especially due to its potential applications in creating glycoconjugates through click chemistry and its role in understanding the conformational behavior of glucopyranosides.

Synthesis Analysis

The synthesis of 6-Aminohexyl beta-D-glucopyranoside involves several steps, starting from precursors such as 6-chlorohexanol or 6-azidohexanol. These precursors undergo reactions to introduce the glucopyranoside moiety, ultimately leading to the target compound. Key methodologies include BF3·Et2O-catalyzed reactions and chlorination followed by metal-mediated dehalogenation (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

The molecular structure of 6-Aminohexyl beta-D-glucopyranoside has been analyzed through NMR and MS spectroscopy, revealing insights into its conformational preferences. Studies have shown that the molecule adopts conformations consistent with the gauche conformation of 2-aminoethanol and its acetate salt, with variations observed in the presence of deuterio isotopomers (Kato, Vasella, & Crich, 2017).

Chemical Reactions and Properties

6-Aminohexyl beta-D-glucopyranoside serves as a precursor in various chemical reactions, including the synthesis of cyclic oligosaccharides and the preparation of affinity adsorbents for the purification of carbohydrate-binding proteins. Its functional groups allow for further derivatization and conjugation, making it a versatile tool in glycobiology and synthetic chemistry (Fan & Hindsgaul, 2002); (Chiang, McANDREW, & Barker, 1979).

Physical Properties Analysis

The physical properties of 6-Aminohexyl beta-D-glucopyranoside, such as its crystalline form, melting points, and solubility in various solvents, are crucial for its handling and application in different chemical processes. Its crystallization from crude reaction mixtures and characterization through spectral data provide a basis for its identification and purity assessment (Kushwaha, Kováč, & Baráth, 2018).

Chemical Properties Analysis

The chemical properties of 6-Aminohexyl beta-D-glucopyranoside, including its reactivity towards various reagents, stability under different conditions, and its role as a ligand or substrate in enzymatic reactions, are of particular interest. Its synthesis and application in the preparation of glycoconjugates highlight its functional versatility and importance in biochemical and chemical research (Liu, Fan, & Lee, 2001).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Biology Applications

Chemical Synthesis of Glycoconjugates : The synthesis of globotriose analogues with functionalized aglycons, such as 6-Aminohexyl alpha-D-galactopyranosyl-(1-->4)-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranoside, demonstrates the application in preparing complex glycoconjugates for biological studies. This synthesis is crucial for understanding carbohydrate-mediated biological processes and developing carbohydrate-based therapeutics (Liu, Fan, & Lee, 2001).

Preparation of Glycosides for Click Chemistry : The preparation and characterization of azidoalkyl glycosides, which are intermediates in the synthesis of amino counterparts and glycoconjugates through click chemistry, are significant for the development of glycoscience methodologies and applications. These compounds serve as crucial tools for constructing glycoconjugates with diverse biological activities (Kushwaha, Kováč, & Baráth, 2018).

Phytochemistry and Plant Metabolomics

Isolation of Novel Glycosides : The isolation of new glycosides from noni (Morinda citrifolia), such as 6-O-(beta-D-glucopyranosyl)-1-O-octanoyl-beta-D-glucopyranose, highlights the application in discovering novel compounds with potential therapeutic benefits. These findings contribute to understanding the phytochemical diversity and bioactive constituents of medicinal plants (Wang et al., 2000).

Metabolomics-Oriented Isolation : The metabolomics-oriented isolation and structure elucidation of compounds from Arabidopsis thaliana, including anthocyanins and flavonols, demonstrate the application in plant metabolomics studies. This approach aids in constructing metabolite standards and facilitates chemotaxonomic comparisons, crucial for plant biology research and understanding plant biochemistry (Nakabayashi et al., 2009).

Eigenschaften

IUPAC Name |

(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNKFVGAEZHVTM-RXUZKVILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747001 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S,5S)-2-(6-Aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

56981-41-0 |

Source

|

| Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)